molecular formula C12H23NO4 B1318509 2-Tert-butylazepane oxalate CAS No. 1177295-17-8

2-Tert-butylazepane oxalate

Cat. No.: B1318509
CAS No.: 1177295-17-8
M. Wt: 245.32 g/mol
InChI Key: BJGSDAFLQYZMHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylazepane oxalate typically involves the reaction of tert-butylamine with a suitable azepane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylazepane oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-Tert-butylazepane oxalate involves its interaction with specific molecular targets and pathways. The oxalate group can form coordination complexes with metal ions, while the azepane ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Tert-butylazepane oxalate include other azepane derivatives and oxalate-containing compounds. Examples include:

Uniqueness

This compound is unique due to the presence of both the tert-butyl group and the oxalate group, which confer distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-tert-butylazepane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.C2H2O4/c1-10(2,3)9-7-5-4-6-8-11-9;3-1(4)2(5)6/h9,11H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGSDAFLQYZMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCCN1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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